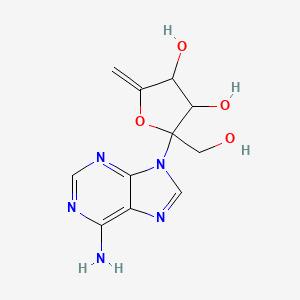
Angustmycin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Angustmycin A is a nucleoside antibiotic and cytokinin produced by the bacterium Streptomyces hygroscopicus. It was originally identified as 6-amino-9-(L-1,2-fucopyranoseenyl)-purine. This compound is known for its unique structure, which includes an unusual sugar linked to adenine via an N-glycosidic bond .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The biosynthesis of Angustmycin A involves a series of enzymatic reactions. The pathway includes enzymes such as D-allulose 6-phosphate 3-epimerase, D-allulose 6-phosphate pyrophosphokinase, adenine phosphoallulosyltransferase, phosphoribohydrolase, and phosphatase. These enzymes collaboratively catalyze the relay reactions to biosynthesize Angustmycin C, which is then converted to this compound via a noncanonical dehydratase .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces hygroscopicus under controlled conditions. The fermentation broth is then processed to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions: Angustmycin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like ammonia or halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Aplicaciones Científicas De Investigación
Angustmycin A has a wide range of scientific research applications:
Chemistry: It is used as a biochemical tool to study nucleoside analogs and their interactions.
Mecanismo De Acción
Angustmycin A exerts its effects by inhibiting the synthesis of guanosine monophosphate in Gram-positive bacteria. This inhibition disrupts the bacterial cell’s ability to synthesize nucleic acids, leading to cell death. The compound’s unique structure allows it to mimic naturally occurring nucleosides, thereby interfering with essential biochemical pathways .
Comparación Con Compuestos Similares
Angustmycin C (Psicofuranine): Another nucleoside antibiotic produced by Streptomyces hygroscopicus. It differs from Angustmycin A by having a different sugar moiety.
Decoyinine: A synonym for this compound, sharing the same structure and biological activities.
Uniqueness: this compound is unique due to its unusual sugar structure and its potent inhibitory effects on guanosine monophosphate synthesis. This makes it distinct from other nucleoside antibiotics, which typically have more common sugar moieties .
Propiedades
IUPAC Name |
2-(6-aminopurin-9-yl)-2-(hydroxymethyl)-5-methylideneoxolane-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O4/c1-5-7(18)8(19)11(2-17,20-5)16-4-15-6-9(12)13-3-14-10(6)16/h3-4,7-8,17-19H,1-2H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSSGAOAYPICBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(C(C(O1)(CO)N2C=NC3=C(N=CN=C32)N)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














